5-Phenyl-2-thienylisocyanate
Description
5-Phenyl-2-thienylisocyanate is a heterocyclic isocyanate derivative featuring a phenyl group substituted at the 5-position of a thiophene ring, which is further functionalized with an isocyanate (-NCO) group at the 2-position. Isocyanates are highly reactive electrophiles widely used in synthesizing polymers, pharmaceuticals, and agrochemicals. The incorporation of a thienyl group introduces electronic and steric effects that differentiate it from simpler aromatic isocyanates .
Properties
IUPAC Name |
2-isocyanato-5-phenylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NOS/c13-8-12-11-7-6-10(14-11)9-4-2-1-3-5-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDGSHFNFRGBDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(S2)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379979 | |
| Record name | 5-Phenyl-2-thienylisocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321309-34-6 | |
| Record name | 5-Phenyl-2-thienylisocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-2-thienylisocyanate typically involves the reaction of 5-phenyl-2-thienylamine with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group. Another method involves the use of thiophosgene, which reacts with the corresponding amine to form the isocyanate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and the use of catalysts to optimize yield and purity. Safety measures are crucial due to the toxic nature of some reagents used in the synthesis .
Chemical Reactions Analysis
Types of Reactions: 5-Phenyl-2-thienylisocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: Electrophilic aromatic substitution reactions are common due to the presence of the phenyl and thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
5-Phenyl-2-thienylisocyanate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Phenyl-2-thienylisocyanate involves its reactivity with nucleophiles due to the electrophilic nature of the isocyanate group. This reactivity allows it to form covalent bonds with various biological molecules, potentially inhibiting enzyme activity or altering protein function. The molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
- Phenyl Isocyanate (C₆H₅NCO): A benchmark aromatic isocyanate with a boiling point of 162–163°C and solubility in ethanol and ether. Its reactivity stems from the electrophilic isocyanate group, which readily undergoes nucleophilic addition with amines, alcohols, and thiols .
- Phenyl Isothiocyanate (C₆H₅NCS) : Replaces the oxygen atom in the isocyanate group with sulfur, reducing electrophilicity due to sulfur’s lower electronegativity. This compound is less reactive in nucleophilic additions but participates in cyclocondensation reactions, as seen in and .
- 5-Chloro-2-methylphenyl Isocyanate : A halogenated derivative with enhanced steric hindrance and altered electronic properties due to the chloro and methyl substituents. Such substitutions typically lower solubility in polar solvents compared to unmodified phenyl isocyanate .
- Thienoyl Derivatives (e.g., Compounds 7j, 15h): –5 highlight thienoyl-containing compounds with distinct IR carbonyl stretches (e.g., 1674 cm⁻¹ for CO thienoyl in 7j). These groups increase molecular complexity and may enhance π-stacking interactions in solid-state structures .
Physical Properties
While direct data for 5-Phenyl-2-thienylisocyanate are unavailable, trends from analogous compounds suggest:
- Molecular Weight : Higher than phenyl isocyanate (119.12 g/mol) due to the thienyl substituent.
- Solubility : Reduced solubility in polar solvents compared to phenyl isocyanate, as seen in halogenated derivatives .
- Spectroscopic Signatures : IR peaks for the isocyanate group (~2270 cm⁻¹) and thienyl C=C stretches (~1600 cm⁻¹), with NMR shifts influenced by aromatic ring currents .
Data Table: Comparative Properties of Isocyanate Derivatives
Biological Activity
5-Phenyl-2-thienylisocyanate (C11H7NOS) is an organic compound that has garnered attention due to its diverse biological activities. As a member of the isocyanate family, it exhibits unique chemical properties that facilitate various biochemical interactions. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Structure
This compound is characterized by its isocyanate functional group attached to a thienyl and phenyl moiety. This structure contributes to its reactivity and interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C11H7NOS |
| Molecular Weight | 201.25 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and enzymes. The isocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to alterations in protein function and cellular signaling pathways.
Key Mechanisms:
- Protein Modification : The isocyanate group can react with amino acids such as cysteine and lysine, modifying protein structure and function.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in inflammatory pathways, making it a candidate for anti-inflammatory drug development.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound can reduce inflammation by inhibiting pro-inflammatory cytokines.
- Antimicrobial Properties : There are indications of antimicrobial activity against various bacterial strains, suggesting potential use in treating infections.
- Anticancer Activity : Some studies have reported cytotoxic effects on cancer cell lines, indicating a possible role in cancer therapy.
Case Study 1: Anti-inflammatory Activity
A study evaluated the effect of this compound on lipopolysaccharide (LPS)-induced inflammation in vitro. The results showed a significant reduction in the production of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .
Case Study 2: Antimicrobial Effects
In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus, suggesting promising antimicrobial activity .
Case Study 3: Cytotoxicity in Cancer Cells
Research conducted on human breast cancer cell lines revealed that this compound induced apoptosis at concentrations above 20 µM. Flow cytometry analysis confirmed increased annexin V staining, indicating early apoptotic changes .
Safety and Toxicity
While initial findings are promising regarding the therapeutic potential of this compound, safety assessments are crucial. Toxicological studies are necessary to evaluate its safety profile and potential side effects in vivo.
Toxicity Data
| Endpoint | Result |
|---|---|
| Acute Toxicity | Not extensively studied |
| Chronic Toxicity | Pending further research |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
